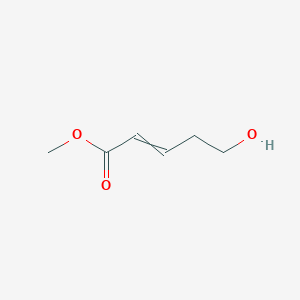

Methyl 5-hydroxypent-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62592-80-7 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl (E)-5-hydroxypent-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |

InChI Key |

AULQDMBDCMKXLS-DUXPYHPUSA-N |

SMILES |

COC(=O)C=CCCO |

Isomeric SMILES |

COC(=O)/C=C/CCO |

Canonical SMILES |

COC(=O)C=CCCO |

Synonyms |

(E)-5-Hydroxy-2-pentenoic Acid Methyl Ester |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Hydroxypent 2 Enoate and Its Derivatives

Chemo- and Regioselective Synthetic Approaches

Controlling the site and type of chemical reaction is paramount in the synthesis of multifunctional molecules. Chemo- and regioselective strategies enable the specific transformation of one functional group in the presence of others, a crucial aspect in the synthesis of derivatives of methyl 5-hydroxypent-2-enoate.

Organocatalytic Strategies in Derivative Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of this compound derivatives, organocatalytic reactions provide elegant pathways to chiral structures with high selectivity.

A notable example involves the use of (E)-5-hydroxypent-2-enal, a close analogue of this compound, in the Franzén organocatalytic reaction. acs.orgresearchgate.netresearchgate.netacs.org This reaction, when combined with N-acetoacetyl tryptamine (B22526), generates a functionalized pentacyclic compound with high diastereo- and enantioselectivity. acs.orgresearchgate.netresearchgate.netacs.org This transformation serves as a cornerstone in the divergent total synthesis of several heteroyohimbine alkaloids, such as (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C. acs.orgresearchgate.netresearchgate.net The success of this strategy hinges on the highly selective construction of a pentacyclic intermediate from the reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal. acs.org This key transformation has been applied to the total synthesis of various alkaloids, including those of the corynantheine (B231211) type. acs.org

| Reaction Type | Reactants | Key Product/Intermediate | Application | Reference |

|---|---|---|---|---|

| Franzén Reaction | (E)-5-hydroxypent-2-enal, N-acetoacetyl tryptamine | Functionalized pentacyclic lactone | Total synthesis of (−)-ajmalicine, (+)-mayumbine, (−)-roxburghine C | acs.orgresearchgate.netresearchgate.net |

Metal-Catalyzed Transformations for Related Compounds

Metal catalysis offers a broad spectrum of transformations for the synthesis and modification of unsaturated esters and alcohols. Various metals, including copper, palladium, rhodium, and iridium, have been employed to catalyze specific reactions on compounds structurally related to this compound.

One significant metal-catalyzed approach is the enantioselective synthesis of (R)-methyl 2-hydroxypent-4-enoate, a structural isomer of the title compound, via a copper(II)-catalyzed Hosomi–Sakurai reaction. vulcanchem.com This method utilizes chiral copper complexes to facilitate the addition of allyltrimethylsilane (B147118) to α-ketoesters, yielding the (R)-configured product with high enantiomeric excess. vulcanchem.com

Palladium catalysis has been instrumental in cascade reactions. For instance, a palladium-catalyzed cascade cyclization/intramolecular redox-relay Heck arylation has been developed for related systems. In a similar vein, palladium-catalyzed reactions of allenes with nucleophiles, such as the addition of carboxylic acids, produce allylic esters with high regio- and stereoselectivity. thieme-connect.de

Furthermore, bimetallic Rh(I) and Ir(I) complexes have been shown to be effective catalysts for the dihydroalkoxylation of alkyne diols, such as 2-(5-hydroxypent-1-ynyl)benzyl alcohol, to form spiroketals. mdpi.com Cross-metathesis reactions, often catalyzed by ruthenium-based catalysts like the Hoveyda–Grubbs second-generation catalyst, are used to synthesize derivatives such as ethyl (R,E)-5-(benzyloxy)-2-hydroxypent-3-enoate. acs.org

| Catalyst/Metal | Reaction Type | Substrate/Related Compound | Product | Reference |

|---|---|---|---|---|

| Copper(II) Complex | Hosomi–Sakurai Reaction | α-Ketoester | (R)-Methyl 2-hydroxypent-4-enoate | vulcanchem.com |

| Palladium(II) | Carbonylative Double Cyclization | N-(2-hydroxyethyl)pent-4-enamide derivatives | Bicyclic lactams | mdpi.comsemanticscholar.org |

| Ruthenium (Hoveyda–Grubbs II) | Cross-Metathesis | Hydroxyester and Allyl Benzyl Ether | Ethyl (R,E)-5-(benzyloxy)-2-hydroxypent-3-enoate | acs.org |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions are highly efficient processes that allow for the construction of complex cyclic architectures from linear precursors in a single step. These strategies are particularly valuable for synthesizing heterocyclic compounds from derivatives of this compound.

For example, derivatives of 1,1-diethoxyalk-3-yn-2-ones bearing a hydroxyl group at the C-5 position can undergo regiospecific cyclization when treated with various nucleophiles to form substituted furans. chim.it The nucleophile consistently adds to the 4-position of the resulting furan (B31954) ring. chim.it

Palladium-catalyzed cascade reactions have been effectively used to synthesize complex nitrogen-containing heterocycles. mdpi.com These reactions can involve a sequence of cyclization and carbonylation steps to build multiple rings in one pot. mdpi.comsemanticscholar.org For instance, N-(2-hydroxyethyl)pent-4-enamide derivatives can undergo a 5-exo-trig N-cyclization followed by CO insertion and a second intramolecular nucleophilic attack to form bicyclic structures. mdpi.com Similarly, the Prins cyclization, which can be part of a cascade sequence, has been used to create fused hexahydropyrano[4,3-b]chromene derivatives from precursors like (Z)-2-(5-hydroxypent-2-enyl)phenol. researchgate.net

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is a central theme in modern organic synthesis, particularly for the preparation of chiral molecules for biological applications. Enantioselective and stereoselective methods are crucial for accessing specific stereoisomers of this compound and its derivatives.

Asymmetric Dihydroxylation of Unsaturated Derivatives

Asymmetric dihydroxylation is a powerful method for installing two adjacent hydroxyl groups across a double bond with controlled stereochemistry. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) with a chiral ligand, is a benchmark for this transformation. wikipedia.orgmasterorganicchemistry.com

This methodology has been successfully applied to derivatives of this compound. For instance, the dihydroxylation of an (S,E)-methyl-4-amino-5-hydroxypent-2-enoate derivative using OsO₄ in the presence of N-methylmorpholine N-oxide (NMO) is a key step in the synthesis of polyhydroxylated amines like (+)-1-deoxynojirimycin. nih.govscience.gov While the initial stereoselectivity for this E-olefin was low, it was significantly improved through a double asymmetric induction approach using potassium osmate (K₂OsO₄) with chiral ligands. nih.gov This highlights the tunability of the reaction to achieve high stereocontrol. The dihydroxylation/lactonization of various α,β-unsaturated aldols has been shown to proceed with anti-diastereoselectivity for most substitution patterns. bath.ac.uk

Diastereoselective Allylation in Chiral Building Block Preparation

Diastereoselective allylation reactions are fundamental for carbon-carbon bond formation and the construction of chiral building blocks. These reactions are particularly useful in extending the carbon chain of a chiral molecule while controlling the stereochemistry of the newly formed stereocenters.

In the synthesis of complex natural products like (-)-swainsonine and its stereoisomers, a key step is the diastereoselective allylation of an aldehyde derived from a chiral pyrrolidine (B122466). nih.gov This pyrrolidine itself is obtained from derivatives of this compound. nih.gov The high diastereoselectivity observed in these allylation reactions is often explained by the formation of a cyclic chelate involving the metal of the allylation reagent and heteroatoms on the chiral substrate. nih.gov This chelation model predicts that the nucleophile will approach from the less sterically hindered face of the molecule, leading to the observed stereochemical outcome. nih.gov Palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters represents another sophisticated method where stereoselectivity can be controlled by the reaction conditions to access different diastereomers. core.ac.uk

Double Asymmetric Induction Techniques for Enhanced Stereocontrol

Double asymmetric induction represents a powerful strategy in stereoselective synthesis, where two sources of chirality cooperate to control the stereochemical outcome of a reaction, often leading to higher diastereoselectivity than with a single chiral influence. This technique is particularly effective when a chiral substrate reacts with a chiral reagent or is guided by a chiral catalyst. The underlying principle is that the chiral elements from both the substrate and the reagent create a transition state where one diastereomeric pathway is significantly more favored energetically.

In the synthesis of derivatives of this compound, double asymmetric induction has been successfully applied to install multiple stereocenters with high precision. For instance, the synthesis of an amino-derivative, (S,E)-methyl-4-amino-5-hydroxypent-2-enoate, employed this strategy during a dihydroxylation step. tandfonline.com While initial attempts at cis-dihydroxylation of the E-olefin using osmium tetroxide (OsO₄) showed low stereoselectivity, employing potassium osmate (K₂OsO₄) in conjunction with chiral ligands resulted in high stereoselectivity. tandfonline.com This "matched" pairing of the chiral substrate and the chiral ligand environment around the metal center exemplifies double asymmetric induction, where the inherent facial bias of the substrate is amplified by the chiral reagent.

Another critical concept for stereocontrol in molecules like this compound is chelation control . The presence of a hydroxyl group at the C5 position allows for the formation of a cyclic chelate with a metal-containing reagent. aminer.cn This chelation restricts the conformational freedom of the molecule, locking it into a rigid structure. aminer.cngoogle.com Consequently, the nucleophile preferentially attacks the carbonyl group from the less sterically hindered face of this chelated intermediate, leading to a predictable and often high level of diastereoselectivity. aminer.cn For reactions involving β-substituted aldehydes, strong coordinating metals like Titanium(IV) are often necessary to form a stable chelate ring and activate the carbonyl group for nucleophilic addition. nih.govscielo.br

The effectiveness of these techniques is often evaluated by the diastereomeric excess (d.e.) of the product. The table below summarizes the impact of different stereocontrol strategies on reaction outcomes for related structures.

These methods, particularly the synergistic combination of substrate- and reagent-based control in double asymmetric induction, are indispensable for the efficient and stereocontrolled synthesis of complex chiral molecules derived from this compound.

Biocatalytic and Biosynthetic Pathways

Enzymatic Routes to 5-hydroxypent-2-enoate and its Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like this compound. cirad.fr Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. scielo.br

Lipases are a prominent class of enzymes used for the synthesis of esters. scielo.br They can catalyze esterification reactions in non-aqueous media, effectively reversing their natural hydrolytic function. scielo.brcirad.fr The lipase (B570770) from Candida antarctica (CALB) is particularly versatile and has been employed in the synthesis of various α,β-unsaturated esters. tandfonline.comnih.gov A general strategy involves the lipase-catalyzed condensation of a corresponding hydroxy acid with an alcohol. For this compound, this would involve the reaction between 5-hydroxypent-2-enoic acid and methanol.

Enzymatic kinetic resolution is another powerful technique. For example, a lipase from Pseudomonas sp. (PS Amano) has been used for the enantioselective acetylation of a racemic analog, tert-butyl 3-hydroxypent-4-enoate, yielding a highly enantiomerically enriched product. nih.gov Such resolutions are critical for obtaining enantiopure starting materials for further synthesis.

The table below details examples of enzymatic reactions relevant to the synthesis of unsaturated hydroxy esters.

Metabolic Engineering for Compound Production

Metabolic engineering enables the production of valuable chemicals in microbial hosts like Escherichia coli or Saccharomyces cerevisiae by redesigning their native metabolic networks. nih.gov This approach involves introducing heterologous genes and optimizing existing pathways to channel carbon from simple feedstocks, like glucose, towards a desired target molecule. pnas.orgresearchgate.net

The biosynthesis of 5-hydroxypent-2-enoate can be achieved by designing and implementing novel metabolic pathways in a host organism. A proposed pathway starts from central metabolites such as 2-oxoadipate, which is an intermediate in lysine (B10760008) metabolism. google.com This pathway involves a series of enzymatic steps to convert the starting metabolite into the target compound.

A potential engineered pathway to 5-hydroxypent-2-enoate is outlined below:

| Step | Reaction | Enzyme | Gene Source Example |

| 1 | 2-oxoadipate → Glutarate semialdehyde | 2-oxoadipate decarboxylase | Saccharomyces cerevisiae |

| 2 | Glutarate semialdehyde → 5-hydroxyvalerate | 5-hydroxyvalerate dehydrogenase | N/A |

| 3 | 5-hydroxyvalerate → 5-hydroxypent-2-enoate | 5-hydroxypent-2-enoate reductase (operating in reverse) / Dehydrogenase | N/A |

| 4 | 5-hydroxypent-2-enoate → 2,4-pentadienoate | 5-hydroxypent-2-enoate dehydratase | N/A |

(Data derived from patent information describing potential biosynthetic routes. google.com)

The final step in this example pathway, catalyzed by 5-hydroxypent-2-enoate dehydratase, actually consumes the target compound to produce 2,4-pentadienoate. google.com For accumulation of 5-hydroxypent-2-enoate, this terminal step would need to be eliminated or controlled. The pathway highlights how a series of enzymatic reactions, sourced from various organisms, can be assembled in a modular fashion within a production host. nih.govpnas.org For instance, the production of the related compound trans-2-pentenoate has been demonstrated in E. coli by assembling a three-module pathway. pnas.org

A key challenge in metabolic engineering is managing pathway intermediates, which can be toxic to the host cell. For example, in the metabolic pathway for toluene (B28343) degradation, the intermediate 2-hydroxypent-2,4-dienoate was found to be a non-competitive inhibitor of catechol 2,3-dioxygenase, an upstream enzyme. This suggests that efficient conversion of such reactive intermediates is crucial, possibly through the physical association of sequential enzymes in the pathway. asm.org By systematically engineering and optimizing these biosynthetic modules, microbial cell factories can be developed for the sustainable production of functionalized chemicals like this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Hydroxypent 2 Enoate

Studies on Addition Reactions

Michael Addition Reactivity of the α,β-Unsaturated Ester Motif

The α,β-unsaturated ester functional group in methyl 5-hydroxypent-2-enoate serves as a Michael acceptor, making it susceptible to conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. jove.com This reaction is a type of 1,4-addition and is widely utilized for forming carbon-carbon bonds under mild conditions. wikipedia.org

The reactivity of the Michael acceptor is attributed to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond and creates an electrophilic β-carbon. chemistrysteps.com Nucleophiles, referred to as Michael donors, can be a variety of species, including enolates, amines, and thiols. masterorganicchemistry.com For a successful Michael addition, weaker bases tend to favor the 1,4-addition over the 1,2-addition (attack at the carbonyl carbon). chemistrysteps.com

The general mechanism involves three key steps:

Formation of the Nucleophile: A base abstracts a proton to form the active nucleophile, such as an enolate. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile adds to the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.comlibretexts.org This creates a new enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated to yield the final Michael adduct. masterorganicchemistry.comlibretexts.org

The thermodynamic driving force for the Michael addition is the formation of a more stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

Table 1: Common Nucleophiles (Michael Donors) for Michael Addition Reactions

| Nucleophile Class | Specific Examples |

|---|---|

| Carbon Nucleophiles | Doubly stabilized carbanions (e.g., from malonic esters, β-ketoesters) |

| Nitrogen Nucleophiles | Amines (primary and secondary) |

| Oxygen Nucleophiles | Alcohols, water |

| Sulfur Nucleophiles | Thiols |

| Organometallic Reagents | Organocuprates (Gilman reagents) |

This table summarizes common classes of nucleophiles that can participate in Michael addition reactions with α,β-unsaturated esters like this compound. wikipedia.orgjove.comchemistrysteps.com

Stereoselective Dihydroxylation Mechanisms

The double bond in this compound can undergo dihydroxylation to form vicinal diols. Stereoselective methods, such as the Sharpless Asymmetric Dihydroxylation, allow for the controlled synthesis of specific stereoisomers. alfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, and a stoichiometric co-oxidant. alfa-chemistry.com

The choice of chiral ligand dictates the facial selectivity of the dihydroxylation. For instance, using (DHQ)2-PHAL (AD-mix-α) or (DHQD)2-PHAL (AD-mix-β) allows for the predictable formation of either the syn-diol enantiomer. alfa-chemistry.com The reaction is highly effective for various alkenes, including α,β-unsaturated esters. alfa-chemistry.comnih.gov

The proposed mechanism for the Sharpless Asymmetric Dihydroxylation involves a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene. alfa-chemistry.com This is followed by hydrolysis of the resulting osmate ester to yield the diol and regenerate the osmium catalyst. While the exact mechanism is still a subject of study, this model successfully predicts the stereochemical outcome for a wide range of substrates. alfa-chemistry.comrsc.org

In a study involving a similar E-olefin, (S,E)-methyl-4-amino-5-hydroxypent-2-enoate, dihydroxylation with osmium tetroxide and N-methylmorpholine N-oxide (NMO) showed low stereoselectivity. nih.gov However, the use of a potassium osmate and chiral ligands (double asymmetric induction) significantly improved the stereoselectivity. nih.gov

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent Type | Specific Examples | Role in Reaction |

|---|---|---|

| Osmium Catalyst | Osmium tetroxide (OsO₄), Potassium osmate (K₂OsO₂(OH)₄) | Oxidizes the alkene |

| Chiral Ligand | (DHQ)₂-PHAL, (DHQD)₂-PHAL | Induces enantioselectivity |

| Co-oxidant | Potassium ferricyanide (B76249) (K₃Fe(CN)₆), N-methylmorpholine N-oxide (NMO) | Regenerates the osmium catalyst |

| Solvent System | t-butanol/water | Reaction medium |

This table outlines the key components used in the Sharpless Asymmetric Dihydroxylation to achieve stereoselective formation of diols. alfa-chemistry.comnih.gov

Epoxide Ring Opening Reactions in Related Systems and Regioselectivity

While direct studies on the epoxide of this compound are not detailed in the provided context, the reactivity of related epoxides provides insight into potential transformations. Epoxides are versatile intermediates that undergo ring-opening reactions with a variety of nucleophiles due to their inherent ring strain. rsc.org These reactions are crucial in organic synthesis for introducing functional groups at adjacent carbon atoms. nih.gov

The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Under basic or neutral conditions (SN2-type): Nucleophilic attack generally occurs at the less sterically hindered carbon atom. researchgate.net

Under acidic conditions (SN1-type): The nucleophile attacks the more substituted carbon atom, as the reaction proceeds through a more stable carbocation-like transition state. researchgate.net

For example, in the case of aryl-substituted epoxides, the reaction tends to follow an SN1-type mechanism, while alkyl-substituted epoxides favor an SN2-type pathway. researchgate.net A wide range of nucleophiles, including amines, thiols, cyanides, and organometallic reagents, can be employed for the ring-opening of epoxides. rsc.org The choice of catalyst can also influence the regioselectivity of the reaction. acs.org

Investigations into Elimination and Rearrangement Processes

Enzymatic Dehydration Pathways (e.g., to 2,4-pentadienoate)

Enzymatic pathways can facilitate the dehydration of hydroxy esters like this compound. A patent describes a pathway for producing 2,4-pentadienoate from 5-hydroxypent-2-enoate through the action of a 5-hydroxypent-2-enoate dehydratase. google.com This suggests that biological systems can catalyze the elimination of water to form a conjugated diene system.

In a related study on the biosynthesis of curacin, dehydratase (DH) domains of polyketide synthases were shown to catalyze the vinylogous elimination of a δ-hydroxy-α,β-unsaturated thioester. researchgate.net This enzymatic dehydration converted the substrate into the corresponding dienoate. researchgate.net The study highlighted the stereospecificity of these enzymes, where only one stereoisomer of the starting material was a substrate for the dehydration reaction. researchgate.net Such enzymatic processes are of interest for their potential in biocatalysis and synthetic biology. researchgate.net

Decarboxylation Reactions (e.g., to 3-butene-1-ol)

The decarboxylation of this compound to produce 3-butene-1-ol is a potential transformation. A patent application outlines a pathway where 5-hydroxypent-2-enoate can be decarboxylated by a 5-hydroxypent-2-enoate decarboxylase to yield 3-buten-1-ol. google.com

Generally, the decarboxylation of carboxylic acids is most facile for β-keto acids and malonic acids, which proceed through a cyclic transition state. masterorganicchemistry.com For β,γ-unsaturated carboxylic acids, decarboxylation can be achieved using various methods, including metal-catalyzed processes. organic-chemistry.orgacs.org For instance, copper-catalyzed decarboxylative coupling reactions of conjugated β,γ-unsaturated carboxylic acids have been developed for various functionalizations. acs.org These reactions often proceed through radical intermediates. acs.org Another study demonstrated the oxidative decarboxylation of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents, which proceeds via an ionic pathway. organic-chemistry.org

While this compound is an α,β-unsaturated ester, its corresponding carboxylic acid would be a β,γ-unsaturated acid after hydrolysis, making these decarboxylation methods potentially relevant.

Mechanistic Elucidation of Cascade Ring Expansion Reactions

Cascade ring expansion reactions represent a powerful strategy for the synthesis of medium-sized rings and macrocycles, which are often challenging to construct using traditional methods. rsc.org These reactions proceed through a sequence of events, often initiated by a single chemical trigger, that avoids the need for high-dilution conditions typically required for macrocyclization. rsc.org

One prominent mechanism in this category is the Nucleophile-Induced Cyclization/Ring Expansion (NICE) cascade. This process generally involves a linear precursor containing an electrophilic site, an internal nucleophile, and a terminal nucleophile. The reaction is initiated by the terminal nucleophile attacking the electrophilic site, which triggers a series of intramolecular cyclizations and ring expansions. Mechanistic studies, often employing nuclear magnetic resonance and mass spectrometry, have been crucial in identifying key intermediates and supporting the proposed pathways. While these cascade reactions are well-established for various molecular frameworks, specific mechanistic elucidations involving this compound as the primary substrate are not extensively detailed in the reviewed literature. However, the fundamental principles of cascade ring expansions provide a conceptual basis for its potential reactivity in forming larger ring structures. rsc.org

Factors Influencing Reaction Selectivity

The selectivity of chemical reactions involving polyfunctional molecules like this compound is a critical aspect of their synthetic utility. Factors such as the choice of catalysts, reagents, and additives like Lewis acids can profoundly influence the stereochemical (stereocontrol) and regiochemical (regioselectivity) outcomes of a transformation.

The ability to control the three-dimensional arrangement of atoms is paramount in modern organic synthesis. In reactions involving this compound and its derivatives, specific catalysts and reagents play a crucial role in dictating the stereochemistry of the products.

A key example is the diastereoselective dihydroxylation of α,β-unsaturated esters. In a study on a related substrate, (S,E)-methyl-4-amino-5-hydroxypent-2-enoate, the use of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant led to the formation of polyhydroxylated products with high stereoselectivity. jst.go.jp The facial selectivity of the dihydroxylation is directed by the existing stereocenter in the molecule. jst.go.jp

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, is another powerful tool. For instance, the enantioselective synthesis of (R)-Methyl 2-hydroxypent-4-enoate, an isomer of the title compound, has been achieved with high enantiomeric excess (ee) using a copper(II)-catalyzed Hosomi–Sakurai reaction. vulcanchem.com In this reaction, a chiral copper complex coordinates to the α-ketoester substrate, guiding the nucleophilic attack of allyltrimethylsilane (B147118) from a specific face to yield the (R)-configured product. vulcanchem.com

Table 1: Influence of Catalysts and Reagents on Stereoselectivity

| Substrate | Catalyst / Reagent | Reaction Type | Stereochemical Outcome | Source(s) |

| (S,E)-Methyl-4-amino-5-hydroxypent-2-enoate | OsO₄ / NMO | Dihydroxylation | High diastereoselectivity | jst.go.jp |

| α-Ketoester | Chiral Copper(II) complexes | Hosomi–Sakurai Allylation | High enantioselectivity (up to 95% ee) | vulcanchem.com |

Lewis acids can dramatically alter the course of a reaction by coordinating to functional groups, thereby modifying their electronic properties and reactivity. This effect is particularly pronounced in reactions that can proceed through multiple pathways, leading to different constitutional isomers (regioisomers).

The influence of Lewis acids on regioselectivity has been notably demonstrated in the ring-opening reactions of vinyl epoxides, which are structurally related to epoxidized derivatives of this compound. A study on the reaction of methyl 4,5-epoxypent-2-enoate with the phenylcopper reagent Ph₂CuLi revealed a significant reversal of regioselectivity in the presence of the Lewis acid boron trifluoride (BF₃). rsc.org

In the absence of BF₃, the reaction preferentially proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide (γ-attack), yielding the γ-substituted product as the major isomer. rsc.org However, the addition of excess BF₃ promotes an SN2' mechanism (allylic attack), leading to the α-substituted product as the predominant isomer. This switch is rationalized by a two-step conversion process that may involve an intermediate like methyl 4-bromo-5-hydroxypent-2-enoate. rsc.org Similarly, theoretical studies on the Diels-Alder reaction between a protected derivative, methyl (Z)-(S)-4,5-(2,2-propylidenedioxy)pent-2-enoate, and cyclopentadiene (B3395910) showed that the Lewis acid AlCl₃ increases both the endo/exo and syn/anti selectivity. nih.gov

Table 2: Effect of Lewis Acid on Regioselectivity of Arylcopper Addition to Methyl 4,5-epoxypent-2-enoate

| Substrate | Reagent | Lewis Acid | Predominant Mechanism | Major Product | Source(s) |

| Methyl 4,5-epoxypent-2-enoate | Ph₂CuLi | None | SN2 | γ-Substituted | rsc.org |

| Methyl 4,5-epoxypent-2-enoate | Ph₂CuLi | Excess BF₃ | SN2' | α-Substituted | rsc.org |

Advanced Applications in Chemical Research and Development

Intermediates in Natural Product Total Synthesis

The strategic importance of methyl 5-hydroxypent-2-enoate is evident in its role as a key intermediate in the synthesis of various natural products. Its functional groups allow for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks.

Synthesis of Polyhydroxylated Amines and Glycosidase Inhibitors

This compound serves as a crucial starting material in the stereoselective synthesis of polyhydroxylated amines, a class of compounds known for their biological activities. nih.gov These molecules, including notable examples like (+)-1-deoxynojirimycin, exhibit potent inhibitory activity against enzymes such as glucosidases and mannosidases. nih.gov

The synthesis often begins with the conversion of a suitable chiral precursor, such as (S)-pyroglutamic acid, into an E-olefin derivative, specifically (S,E)-methyl-4-amino-5-hydroxypent-2-enoate. nih.gov This intermediate undergoes a critical dihydroxylation step. While initial methods using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) showed low stereoselectivity, the use of double asymmetric induction with potassium osmate (K₂OsO₄) and chiral ligands significantly improves the stereochemical outcome. nih.gov This controlled introduction of hydroxyl groups is paramount for achieving the desired stereochemistry of the final polyhydroxylated amine. For instance, the resulting (2S,3R,4R)-methyl 4-amino-2,3,5-trihydroxypentanoate derivative is a direct precursor to (+)-1-deoxynojirimycin. nih.gov

| Starting Material | Key Intermediate | Target Molecule | Biological Activity |

| (S)-Pyroglutamic acid | (S,E)-Methyl-4-amino-5-hydroxypent-2-enoate | (+)-1-Deoxynojirimycin | Glycosidase inhibitor |

| (S)-Pyroglutamic acid | α,β-Unsaturated δ-lactone | (-)-Swainsonine | Mannosidase inhibitor |

Construction of Pyrrolizidine (B1209537) Alkaloid Precursors

The synthesis of pyrrolizidine alkaloids, a class of natural products with a characteristic bicyclic core, can also utilize derivatives of this compound. nih.gov These alkaloids are of interest due to their diverse biological properties.

The synthetic strategy often involves the dihydroxylation of α,β-unsaturated lactams derived from (S)-pyroglutamic acid. nih.gov This reaction proceeds with high stereoselectivity to yield dihydroxylated pyrrolidinone derivatives. These intermediates, such as (3R,4R,5R)-3,4-dihydroxy-5-hydroxymethyl-2-pyrrolidinone, are then converted into key precursors for pyrrolizidine alkaloids, including (2R,3S)-2-hydroxymethyl-3-hydroxypyrrolidine and the Gaissman-Weiss lactone. nih.gov These building blocks provide the necessary stereochemical information for the subsequent construction of the final alkaloid framework.

Scaffolds for Complex Heterocyclic Alkaloids

The utility of this compound and its analogs extends to the synthesis of a broader range of complex heterocyclic alkaloids. These compounds often possess intricate, polycyclic structures and significant biological activities. The strategic use of intermediates derived from this compound allows for the controlled assembly of these complex molecular architectures. The ability to introduce multiple stereocenters with high selectivity is a key advantage of using these building blocks in the total synthesis of alkaloids such as those in the Stemona family and various indolizidine and quinolizidine (B1214090) alkaloids. acs.org

Design and Synthesis of Bioactive Molecules

Beyond natural product synthesis, this compound and its derivatives are instrumental in the design and creation of novel bioactive molecules with potential therapeutic applications.

Precursors for Cysteine Protease Inhibitors in Parasitic Disease Research

Cysteine proteases are crucial enzymes in the life cycle of many parasites, making them attractive targets for the development of new anti-parasitic drugs. nih.govnih.gov Small molecule inhibitors of these enzymes are being actively investigated as potential therapeutic agents. While direct synthesis of inhibitors from this compound is not explicitly detailed in the provided context, the development of scaffolds for such inhibitors is an active area of research. nih.govmdpi.com The functional groups present in this compound are suitable for elaboration into warheads that can covalently modify the active site cysteine residue of these proteases.

| Enzyme Target | Therapeutic Area | Inhibitor Class |

| Cysteine Proteases | Parasitic Diseases | Small Molecules |

| Cathepsin L | Cancer, Viral Infections | Cystatins, Synthetic Inhibitors |

| Cathepsin S | Autoimmune Diseases | Synthetic Inhibitors |

Chiral Building Blocks for Diverse Pharmaceutical Targets

The chiral nature of derivatives of this compound makes them highly valuable as building blocks in the synthesis of a wide array of pharmaceutical targets. nih.govresearchgate.net The ability to introduce stereocenters in a controlled manner is a fundamental requirement in modern drug discovery and development, as the stereochemistry of a molecule often dictates its biological activity and pharmacokinetic properties.

The dihydroxylated intermediates derived from (S,E)-methyl-4-amino-5-hydroxypent-2-enoate and related unsaturated lactams and lactones serve as versatile chiral synthons. nih.gov These building blocks, with their multiple stereogenic centers and functional group handles, provide a platform for the synthesis of diverse and complex molecules aimed at a variety of biological targets. researchgate.net

Biologically Derived Chemical Feedstocks

This compound is a functionalized organic compound that holds potential as a biologically derived chemical feedstock. Its significance lies in its position as a key intermediate in engineered metabolic pathways, enabling the conversion of renewable resources into valuable industrial chemicals. Within engineered microorganisms, the precursor 5-hydroxypent-2-enoate can be synthesized through novel biosynthetic routes. google.com This bio-based production offers a potential alternative to traditional petroleum-based chemical synthesis.

Biosynthesis of Industrially Significant Monomers and Chemicals

Research into microbial engineering has identified pathways where 5-hydroxypent-2-enoate serves as a precursor for industrially relevant monomers. google.com Genetically modified organisms can be designed to produce this compound from central metabolites. google.com Once synthesized, 5-hydroxypent-2-enoate can be enzymatically converted into other useful chemicals. google.comgoogle.com

A primary conversion route involves the dehydration of 5-hydroxypent-2-enoate to produce 2,4-pentadienoate. google.com This reaction is catalyzed by the enzyme 5-hydroxypent-2-enoate dehydratase. google.comgoogle.com The resulting 2,4-pentadienoate is a valuable monomer that can be used in the preparation of various polymers and co-polymers. google.com

Another potential conversion involves the decarboxylation of 5-hydroxypent-2-enoate by a 5-hydroxypent-2-enoate decarboxylase enzyme. google.comgoogle.com These biosynthetic pathways represent emergent routes to chemicals traditionally derived from fossil fuels. For instance, related pathways can lead to the production of 1,3-butanediol, which is a significant industrial chemical used as a solvent and as a precursor for producing 1,3-butadiene, a key component in the manufacture of synthetic rubbers. google.com

The enzymatic conversions of 5-hydroxypent-2-enoate are central to its role as a bio-based feedstock. The table below outlines the key enzymatic steps and the resulting products in these proposed biosynthetic pathways.

| Substrate | Enzyme | Product | Industrial Significance of Product |

| 5-Hydroxypent-2-enoate | 5-Hydroxypent-2-enoate dehydratase | 2,4-Pentadienoate | Monomer for polymer and co-polymer synthesis. google.com |

| 5-Hydroxypent-2-enoate | 5-Hydroxypent-2-enoate decarboxylase | (Product of decarboxylation) | Intermediate for further chemical synthesis. google.comgoogle.com |

| 2-Oxoadipate | (Multi-step enzymatic pathway) | 5-Hydroxypent-2-enoate | Bio-derived intermediate. google.com |

| Glutaryl-CoA | (Multi-step enzymatic pathway) | 5-Hydroxypent-2-enoate | Bio-derived intermediate. google.com |

These pathways, originating from central metabolites like 2-oxoadipate, showcase the potential to create a sustainable production platform for a variety of chemicals. google.com

Computational and Theoretical Investigations of Methyl 5 Hydroxypent 2 Enoate Chemistry

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, allow for the detailed examination of molecules at the electronic level. Methods like Density Functional Theory (DFT) are powerful tools for predicting the properties and reactivity of molecules such as Methyl 5-hydroxypent-2-enoate. nih.govresearchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. For this compound, quantum chemical calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsciforum.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity.

The presence of the α,β-unsaturated ester functionality makes this compound a prime candidate for nucleophilic (Michael) addition reactions. nih.govnih.gov Computational models predict that the β-carbon of the double bond is the primary electrophilic site, susceptible to attack by nucleophiles. This is due to the electron-withdrawing effect of the adjacent ester group, which polarizes the C=C double bond. Quantum chemical calculations can quantify the partial charges on each atom, confirming the electrophilic nature of the β-carbon and the carbonyl carbon, and the nucleophilic character of the hydroxyl oxygen.

Furthermore, these calculations can rationalize the reactivity of the compound in various chemical transformations. nih.govrsc.org For instance, the hydroxyl group can act as an internal nucleophile, potentially leading to intramolecular cyclization reactions, or as a hydrogen bond donor, influencing the molecule's conformational preferences. The ester group is susceptible to hydrolysis, a reaction whose mechanism and energetics can also be modeled.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | echemi.comnih.gov |

| Molecular Weight | 130.14 g/mol | echemi.com |

| Exact Mass | 130.062994177 g/mol | echemi.com |

| Density | 1.065 g/cm³ | echemi.com |

| Boiling Point (at 760 mmHg) | 212.5 °C | echemi.com |

| Refractive Index | 1.456 | echemi.com |

| Rotatable Bond Count | 4 | echemi.com |

Energetic Landscape of Reaction Pathways and Transition States

Theoretical chemistry allows for the mapping of the potential energy surface for a given chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org For this compound, this approach can be used to compare the feasibility of competing reaction pathways, such as 1,4-conjugate (Michael) addition versus 1,2-addition to the carbonyl group. rsc.org

By calculating the activation energy (the energy barrier of the transition state), chemists can predict the rate of a reaction. nih.gov For example, the Michael addition of a nucleophile to this compound would proceed through a specific transition state structure. acs.org Quantum chemical software can locate this structure and calculate its energy, providing a quantitative prediction of the reaction's kinetics. nih.gov

Studies on similar α,β-unsaturated esters have shown that such calculations can successfully rationalize experimental outcomes, including the influence of catalysts or substituents on reaction rates and regioselectivity. nih.govrsc.org For instance, ab initio calculations have been used to show that a catalyst can lower the activation energy by stabilizing the transition state. acs.org Similarly, the energetic profiles for other potential reactions, like epoxidation of the double bond or ester hydrolysis, can be computed to understand the conditions under which each reaction is favored. sciforum.net

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic-level details, molecular modeling and dynamics simulations are used to explore the larger-scale behavior of molecules, including their conformational flexibility and interactions with their environment over time. nih.govmdpi.com

Conformational Analysis and Intermolecular Interactions

This compound possesses four rotatable single bonds, which allows it to adopt a multitude of different three-dimensional shapes, or conformations. echemi.com Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. acs.org Molecular mechanics force fields are often employed for an initial, rapid exploration of the conformational space, followed by more accurate quantum chemical calculations for the most promising low-energy structures.

For this molecule, a key interaction governing its conformation is the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and one of the oxygen atoms of the ester group. This would lead to a more compact, cyclic-like conformation. Computational modeling can determine the strength and geometric parameters of this hydrogen bond and compare the stability of such a folded conformer to more extended, linear ones.

Molecular dynamics (MD) simulations, which compute the motion of atoms over time, can provide a dynamic picture of this conformational flexibility. researchgate.net These simulations can show how the molecule transitions between different conformations and what the relative populations of these conformers are at a given temperature. mdpi.com

| Interaction Type | Description | Computational Investigation Method |

|---|---|---|

| Intramolecular Hydrogen Bonding | Interaction between the hydroxyl (-OH) hydrogen and an ester oxygen atom, potentially stabilizing folded conformations. | Quantum Chemistry (Geometry Optimization, NCI Analysis), Molecular Dynamics. researchgate.net |

| Intermolecular Hydrogen Bonding | Hydrogen bonds between the hydroxyl group of one molecule and the ester or hydroxyl group of another, leading to dimerization or oligomerization. | Molecular Dynamics, Quantum Chemistry. researchgate.net |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the ester functionalities. | Molecular Dynamics. |

| van der Waals Forces | Dispersive forces contributing to the overall stability of different conformers and condensed phases. | Molecular Mechanics, Molecular Dynamics. acs.org |

Solvent Effects on Chemical Processes

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a dramatic impact on both molecular conformation and reactivity. Computational chemistry models solvent effects in two primary ways: explicitly, where individual solvent molecules are included in the simulation (common in MD), and implicitly, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). researchgate.net

For this compound, the choice of solvent can influence the equilibrium between different conformers. A polar, protic solvent like water or ethanol (B145695) could disrupt intramolecular hydrogen bonds by forming stronger intermolecular hydrogen bonds with the solute. In contrast, a nonpolar solvent would favor the internally hydrogen-bonded structures.

Solvents also play a critical role in reaction energetics. A polar solvent will preferentially stabilize charged or highly polar species, including transition states. core.ac.uk For a reaction like the Michael addition, if the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. MD simulations and implicit solvent models can be used to calculate the free energy of activation in different solvents, providing predictions that guide experimental work. uis.edu.co

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of methyl 5-hydroxypent-2-enoate often involves the challenge of achieving high selectivity, particularly in controlling the geometry of the carbon-carbon double bond. Research is actively pursuing the development of novel catalytic systems to address this. One promising area is the use of transition metal catalysts, which can offer high chemo- and stereoselectivity. For instance, ruthenium-based catalysts have been explored for the isomerization of allylic alcohols, a reaction type that can be relevant for the synthesis of unsaturated esters like this compound. The design of ligands for these metal centers is a key aspect of this research, as the steric and electronic properties of the ligands can fine-tune the catalyst's selectivity.

Another avenue of research is the development of organocatalysts. These small organic molecules can be designed to catalyze reactions with high enantioselectivity, which is crucial when chiral centers are present or introduced in the molecule. For the synthesis of derivatives of this compound, bifunctional organocatalysts that can activate both the nucleophile and the electrophile are of particular interest.

Exploration of New Reactivity Profiles and Synthetic Transformations

Beyond its synthesis, researchers are exploring the untapped reactivity of this compound as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and an α,β-unsaturated ester moiety, allows for a wide range of chemical transformations.

The hydroxyl group can be a handle for various functional group interconversions, such as oxidation to the corresponding aldehyde or acid, or conversion to a leaving group for nucleophilic substitution reactions. The α,β-unsaturated ester functionality is a classic Michael acceptor, opening up possibilities for conjugate addition reactions with a variety of nucleophiles. This allows for the introduction of new substituents at the β-position, leading to a diverse array of more complex molecules.

Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic structures. The ester group itself can be hydrolyzed, reduced, or converted to other functional groups like amides. The interplay between these reactive sites is a fertile ground for the discovery of novel synthetic methodologies.

Advances in Biocatalysis and Metabolic Engineering for Sustainable Production

In the quest for more sustainable and environmentally friendly chemical processes, biocatalysis and metabolic engineering are emerging as powerful tools for the production of this compound and related compounds. Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. These biocatalytic processes often offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation.

For instance, lipases are a class of enzymes that can be used for the esterification of 5-hydroxypent-2-enoic acid or the transesterification of other esters to produce this compound. Researchers are exploring the use of immobilized enzymes to improve their stability and reusability, making the process more economically viable.

Metabolic engineering, on the other hand, involves the rational design and modification of metabolic pathways in microorganisms to produce a desired chemical. By introducing new genes or modifying existing ones, it may be possible to engineer a microbial strain that can produce this compound from simple feedstocks like glucose. This approach has the potential to provide a truly renewable and sustainable route to this compound.

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of improved catalysts and synthetic routes. Advanced spectroscopic and analytical techniques are indispensable for gaining these mechanistic insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its reaction products. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to elucidate the connectivity of atoms within the molecule. In-situ NMR spectroscopy allows for the real-time monitoring of reactions, providing valuable information about the formation of intermediates and the kinetics of the reaction.

Mass spectrometry (MS), particularly when coupled with chromatography techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is essential for identifying and quantifying the components of a reaction mixture. High-resolution mass spectrometry can provide accurate mass measurements, which can be used to determine the elemental composition of molecules.

Q & A

Q. What are the standard synthetic routes for Methyl 5-hydroxypent-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : Common synthesis involves esterification of 5-hydroxypent-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization includes:

- Temperature control : 0–5°C to minimize side reactions (e.g., Michael addition).

- Solvent selection : Anhydrous dichloromethane improves yield by reducing hydrolysis.

- Catalyst screening : p-Toluenesulfonic acid (pTSA) may offer higher efficiency than H₂SO₄.

Post-synthesis, monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and confirm via NMR (δ 5.8–6.2 ppm for α,β-unsaturated ester protons) .

Table 1 : Synthetic Methods Comparison

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Acid-catalyzed esterification | 65–75 | 0–5°C, 12h | Competing hydrolysis |

| Steglich esterification | 80–85 | RT, DCC/DMAP | Cost of reagents |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify α,β-unsaturated ester signals (¹H: δ 5.8–6.2 ppm; ¹³C: δ 165–170 ppm for carbonyl).

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass verification (C₆H₁₀O₃ requires m/z 130.0630 [M+H]⁺).

Cross-validate data with computational tools (e.g., Gaussian for DFT-predicted NMR shifts) to resolve ambiguities .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

- Methodological Answer :

- pH Stability : Hydrolyzes rapidly in basic conditions (pH >9). Use neutral buffers (e.g., phosphate buffer pH 7) for biological assays.

- Thermal Stability : Degrades above 40°C; store at –20°C under nitrogen. Monitor via accelerated stability studies (HPLC purity tracking at 25°C/60% RH over 30 days) .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer :

- Michael Addition : Acts as an α,β-unsaturated ester acceptor for nucleophiles (e.g., amines, thiols).

- Ring-Opening Metathesis : Polymerization precursor for functionalized polyesters.

Design experiments using anhydrous solvents and inert atmospheres to preserve reactivity .

Advanced Methodological Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or splitting patterns)?

- Methodological Answer :

- Validation Steps :

Repeat experiments under controlled conditions (e.g., degassed solvents).

Employ 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare experimental data with computational models (e.g., DFT-optimized structures in Gaussian).

Contradictions may arise from conformational flexibility; X-ray crystallography (via SHELXL refinement) provides definitive structural confirmation .

Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate transition states for ester hydrolysis or Michael addition.

- Software Tools : Use ORCA for energy calculations and VMD for visualizing electron density maps.

Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. What challenges arise in enantioselective synthesis, and how can chiral auxiliaries or catalysts be optimized?

- Methodological Answer :

- Chiral Resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers.

- Catalyst Screening : Test Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation.

- Crystallography : Confirm enantiopurity via single-crystal X-ray diffraction (ORTEP-3 for structure visualization) .

Q. How can crystallization conditions be optimized to obtain high-quality X-ray diffraction data?

- Methodological Answer :

- Solvent Screening : Test mixtures (e.g., ethyl acetate/hexane) via vapor diffusion.

- Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal growth.

- Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) and refine with SHELXL for high R-factor accuracy (<5%) .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in synthetic yield or biological activity assays?

- Methodological Answer :

- Troubleshooting Protocol :

Audit reagent purity (e.g., anhydrous methanol vs. technical grade).

Standardize equipment (e.g., calibrate HPLC detectors).

Document all steps rigorously (per CONSORT-EHEALTH guidelines for reproducibility) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values.

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ determinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.